molecular formula C4H5N3OS B12419500 N-1,3,4-Thiadiazol-2-ylacetamide-d3

N-1,3,4-Thiadiazol-2-ylacetamide-d3

Cat. No.: B12419500
M. Wt: 146.19 g/mol
InChI Key: YOGFGFKRNRQDMF-FIBGUPNXSA-N
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Description

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is a deuterated compound offered as a high-purity reference standard for pharmaceutical and analytical research. This compound, with the molecular formula C 4 H 2 D 3 N 3 OS and a molecular weight of 146.19 g/mol, is a defined impurity of the drug substance Acetazolamide . Its primary application is in analytical method development (AMV), validation, and quality control (QC) for Abbreviated New Drug Applications (ANDA) and the commercial production of Acetazolamide . As a deuterated analog of the unlabeled compound (CAS 5393-55-5), it serves as a critical internal standard in advanced mass spectrometry-based assays, ensuring accurate quantification and reliable analytical results . The product is supplied with comprehensive characterization data compliant with regulatory guidelines. It is essential for ensuring the consistency, safety, and efficacy of pharmaceutical products during their development and manufacturing lifecycle . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please handle with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C4H5N3OS

Molecular Weight

146.19 g/mol

IUPAC Name

2,2,2-trideuterio-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3

InChI Key

YOGFGFKRNRQDMF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=NN=CS1

Canonical SMILES

CC(=O)NC1=NN=CS1

Origin of Product

United States

Preparation Methods

Cyclodehydration of Thiosemicarbazides

Thiosemicarbazides react with carboxylic acids or their derivatives in the presence of cyclizing agents like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE)56.

Example Protocol7:

  • Reactants : Thiosemicarbazide + carboxylic acid (e.g., acetic acid).
  • Conditions : Reflux in POCl₃ or PPE at 80–90°C for 1–2 hours.
  • Yield : 44–70% (dependent on substituents).

Deuterated Adaptation :
Use deuterated acetic acid (CD₃COOH) to introduce the -CD₃ group during cyclization8.

Oxidative Cyclization of Thiosemicarbazones

Thiosemicarbazones derived from aldehydes or ketones undergo oxidative cyclization with agents like iodine or bromine9[^13].

Example Protocol10:

  • Reactants : 2-Acetylhydrazinecarbothioamide + H₂SO₄.
  • Conditions : Reflux at 90°C for 2 hours.
  • Yield : 60–80%.

Acetylation with Deuterated Reagents

The 2-amino group on the thiadiazole ring is acetylated using deuterated acetylating agents.

Deuterated Acetic Anhydride Method

Protocol11:

  • Reactants : 5-Amino-1,3,4-thiadiazole + (CD₃CO)₂O.
  • Conditions : Reflux in pyridine or dimethylformamide (DMF) at 100°C for 2–4 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from methanol.
  • Yield : 75–83%12.

Characterization13:

  • ¹H NMR (DMSO-d₆) : δ 12.64 (s, 1H, NH), 2.22 (s, 3H, CD₃).
  • FT-IR : 1686 cm⁻¹ (C=O stretch).

Deuterated Acetyl Chloride Method

Protocol14:

  • Reactants : 5-Amino-1,3,4-thiadiazole + CD₃COCl.
  • Conditions : Stir in anhydrous tetrahydrofuran (THF) with NaHCO₃ at 0–5°C.
  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation.
  • Yield : 68–72%.

Alternative Routes for Deuterium Incorporation

Isotopic Exchange

Post-synthesis deuteration via H/D exchange using D₂O or CD₃OD under acidic or basic conditions. However, this method is less efficient for methyl groups due to kinetic barriers15.

Deuterated Starting Materials

Using pre-deuterated intermediates (e.g., CD₃COOH) in cyclization reactions ensures higher isotopic purity1617.

Analytical Validation

Critical quality control steps include:

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 146.19 [M+H]⁺.
  • ¹H/¹³C NMR : Absence of -CH₃ signals (δ 2.22 ppm in non-deuterated analogue).
  • Isotopic Purity : ≥98% D-enrichment via LC-MS or isotope ratio analysis1819.

Challenges and Optimization

  • Deuterium Loss : Minimized by avoiding protic solvents and using anhydrous conditions20.
  • Byproducts : Hydrolysis of acetamide to carboxylic acid mitigated by controlling reaction pH21.

Industrial-Scale Production

Large-scale synthesis (e.g., AquigenBio22) involves:

  • Continuous flow reactors for cyclization.
  • Automated acetylation under inert atmosphere.
  • Chromatographic purification (e.g., Sephadex LH-20)[^7].

Applications and Relevance

  • Pharmaceutical Standards : Quantification of non-deuterated analogues in bioanalytical assays23.
  • Mechanistic Studies : Tracing metabolic pathways via isotopic labeling24.

Comparison of Methods

Method Yield Isotopic Purity Complexity
(CD₃CO)₂O Acetylation25 83% 98–99% Moderate
CD₃COCl Acetylation26 72% 97–98% High
H/D Exchange27 30–40% 85–90% Low

Chemical Reactions Analysis

Types of Reactions

N-1,3,4-Thiadiazol-2-ylacetamide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The following table summarizes key findings regarding the cytotoxic effects of various derivatives against different cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
N-(1,3,4-thiadiazol-2-yl)acetamide-d3HCT116 (colon cancer)3.29
N-(1,3,4-thiadiazol-2-yl)acetamide-d3H460 (lung cancer)10.0
N-(1,3,4-thiadiazol-2-yl)acetamide-d3MCF-7 (breast cancer)19.5
N-(1,3,4-thiadiazol-2-yl)acetamide-d3SK-OV-3 (ovarian cancer)0.794

These findings indicate that compounds derived from N-(1,3,4-thiadiazol-2-yl)acetamide exhibit significant cytotoxicity against various human cancer cell lines.

Other Therapeutic Applications

Beyond their anticancer properties, thiadiazole derivatives have been explored for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that these compounds possess antimicrobial properties against a range of pathogens, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives:

  • Yadagiri et al. (2015) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines including HeLa and MDA-MB 231. The compounds demonstrated significant antiproliferative activity with IC50 values ranging from 0.079 to 8.284 µM .
  • Plech et al. (2015) reported the synthesis of 2,5-disubstituted thiadiazoles and their evaluation against MCF-7 and MDA-MB-231 cell lines using MTT assays. The most active compound showed promising results with an IC50 value significantly lower than standard chemotherapeutics .

Mechanism of Action

The mechanism of action of N-1,3,4-Thiadiazol-2-ylacetamide-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and mechanisms involved .

Comparison with Similar Compounds

Non-Deuterated Parent Compound: N-1,3,4-Thiadiazol-2-ylacetamide

  • Molecular Formula : C₄H₅N₃OS
  • Molecular Weight : 143.17 g/mol
  • Key Differences :
    • Lacks deuterium substitution, resulting in a lower molecular weight (~3 g/mol difference).
    • Serves as a precursor or impurity in Acetazolamide synthesis, rather than an analytical tool .
    • Exhibits similar chemical reactivity but distinct spectral properties due to isotopic variance.
Property N-1,3,4-Thiadiazol-2-ylacetamide-d3 N-1,3,4-Thiadiazol-2-ylacetamide
Molecular Formula C₄H₂D₃N₃OS C₄H₅N₃OS
Molecular Weight (g/mol) 146.1 143.17
Primary Application Analytical standards Precursor/Impurity
Isotopic Labeling Deuterated (3ײH) Non-deuterated

Chlorinated Deuterated Analog: N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3

  • Molecular Formula : C₄HD₃ClN₃OS
  • Molecular Weight : 180.63 g/mol
  • Key Differences: Incorporates a chlorine atom at the 5-position of the thiadiazole ring, significantly increasing molecular weight (~34.5 g/mol difference vs. This compound). Used in specialized impurity profiling where halogenated derivatives are relevant .

Pyridyl-Substituted Thiadiazole: 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine

  • Molecular Formula : C₇H₆N₄S (estimated)
  • Key Differences: Features a 3-pyridyl group instead of an acetamide moiety, introducing aromaticity and basicity. Demonstrated broad-spectrum biological activities, including insecticidal and fungicidal properties, unlike the deuterated acetamide derivative .

Functional and Application-Based Comparison

Analytical Utility

  • This compound : Preferred for QC in Acetazolamide production due to its deuterium-enhanced traceability in LC-MS/MS .
  • Non-deuterated analog: Limited to impurity identification in regulatory submissions .
  • Chlorinated analog : Addresses halogen-specific impurity challenges in drug formulations .

Biological Activity

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is a deuterated derivative of N-1,3,4-thiadiazol-2-ylacetamide, characterized by a thiadiazole ring and an acetamide functional group. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of deuterium isotopes enhances its stability and utility in various scientific applications.

  • Molecular Formula : C5_{5}H6_{6}N4_{4}S
  • Molecular Weight : Approximately 180.63 g/mol
  • Structure : The compound features a five-membered ring containing two nitrogen atoms and one sulfur atom.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, are known for their significant antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial strains and fungi. A study highlighted that derivatives with the 2-amino-1,3,4-thiadiazole moiety showed higher antimicrobial activity compared to standard drugs .

Activity Type Target Organism Minimum Inhibitory Concentration (MIC)
AntibacterialEscherichia coli0.5 - 2 μg/mL
AntifungalCandida albicans1 - 5 μg/mL
AntitubercularMycobacterium tuberculosis0.25 - 1 μg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cell proliferation in several cancer cell lines. For instance, compounds derived from the thiadiazole scaffold demonstrated cytotoxicity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with GI50_{50} values ranging from 0.74 to 10.0 μg/mL .

Cell Line GI50_{50} Value (μg/mL)
HCT1163.29
H46010.0
MCF-75.0

Other Biological Activities

This compound also exhibits several other biological activities:

  • Anti-inflammatory : Thiadiazole derivatives have been noted for their ability to reduce inflammation through various mechanisms.
  • Anticonvulsant : Some derivatives have shown effectiveness in reducing seizure activity in animal models.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Studies have indicated that thiadiazole derivatives can inhibit enzymes such as carbonic anhydrases (hCA I and hCA II), which play crucial roles in physiological processes .
  • Cell Proliferation Inhibition : The compound's structure allows it to interfere with cellular signaling pathways associated with growth and proliferation.

Case Studies

A notable study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound compared to control groups . Another investigation focused on its antimicrobial properties against resistant strains of bacteria and fungi, demonstrating its potential as a lead compound for drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.